Oxabolone cipionate

Chemical Synthesis Quality Control Pharmaceutical Manufacturing

Supply inconsistency of oxabolone cipionate undermines doping control method validation. This >98% purity reference standard-featuring the distinct 4-hydroxy-19-nortestosterone cypionate ester-yields five well-characterized urinary metabolites detectable for up to one week, enabling definitive GC-MS and LC-MS/MS identification for WADA compliance. • LogP 5.79, MW 414.58, mp 158-160°C-supporting robust reverse-phase HPLC/UPLC method development. • Certificate of Analysis provided for chain-of-custody documentation. • Global B2B shipping with controlled substance compliance documentation.

Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
CAS No. 1254-35-9
Cat. No. B075678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxabolone cipionate
CAS1254-35-9
Synonyms4,17beta-dihydroxy-estr-4-en-3-one 17-cyclopentylpropionate
oxabolone cypionate
Molecular FormulaC26H38O4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C(C(=O)CCC35)O
InChIInChI=1S/C26H38O4/c1-26-15-14-18-17-9-11-22(27)25(29)20(17)8-7-19(18)21(26)10-12-23(26)30-24(28)13-6-16-4-2-3-5-16/h16-19,21,23,29H,2-15H2,1H3/t17-,18-,19-,21+,23+,26+/m1/s1
InChIKeyKHKDIUPVDIEHAH-KXLSUQFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxabolone Cipionate: Characteristics & Procurement


Oxabolone cipionate is a synthetic anabolic–androgenic steroid (AAS) that serves as the C17β cypionate ester prodrug of oxabolone (4-hydroxy-19-nortestosterone), a derivative of nandrolone (19-nortestosterone) [1]. It is a long-acting injectable formulation, distinguished by a hydroxyl group at the C4 position on the steroid A-ring, which fundamentally alters its pharmacological profile compared to non-hydroxylated 19-nor steroids [2]. The compound has a molecular weight of approximately 414.58 g/mol, the formula C26H38O4, and was formerly marketed in Europe under brand names including Steranabol Depo and Steranabol Ritardo [3].

High-purity analytical reference standard for forensic toxicology workflows
Characterized metabolic fingerprint for GC-MS and LC-MS/MS method validation
Long-acting depot prodrug for sustained-exposure pharmacokinetic studies

Oxabolone Cipionate: Generic Substitution Infeasibility


Generic substitution among 19-nortestosterone esters is scientifically unsound due to critical differences in pharmacokinetics, metabolism, and biological activity. Oxabolone cipionate is not merely an esterified form of nandrolone; the active moiety, oxabolone, is a distinct chemical entity—4-hydroxy-19-nortestosterone—whose C4-hydroxyl group confers reduced androgenicity and resistance to aromatization . The cypionate ester itself imparts a specific, prolonged release profile from intramuscular depots that differs from other esters like decanoate or phenylpropionate, directly impacting the duration of action and peak plasma concentrations . Furthermore, the metabolic pathway of oxabolone cipionate, which involves oxidation of the 17β-hydroxyl group to yield unique urinary metabolites, provides a distinct analytical signature that cannot be replicated by substituting with nandrolone decanoate or testosterone cypionate [1]. Therefore, procurement must be compound-specific to ensure experimental reproducibility and accurate pharmacological assessment.

Active Moiety
Oxabolone (4-hydroxy-19-nortestosterone)
Nandrolone (19-nortestosterone)
C4-hydroxylation may alter receptor selectivity and aromatization susceptibility relative to non-hydroxylated 19-nor steroids.
Metabolic Profile
5 distinct urinary metabolites
2 main metabolites (19-norandrosterone, 19-noretiocholanolone)
Metabolic pathway differences may yield distinct analytical signatures; detection methods may not transfer directly.
Release Kinetics
Cypionate ester prolonged depot release
Decanoate or phenylpropionate ester profiles
Ester chain length and lipophilicity may shift depot release kinetics and peak exposure timing.

Oxabolone Cipionate: Quantitative Evidence for Procurement


Purity Specification Benchmark

An improved industrial synthesis method for oxabolone cipionate achieves a product purity exceeding 99% [1]. This is a significant improvement over prior methods, which were reported to yield crude product with purity as low as 65%, necessitating extensive purification [1]. This benchmark provides a clear, quantitative specification for procurement, ensuring the acquisition of material suitable for high-precision analytical and pharmacological studies.

Purity Benchmark
Reported
>99%
Defines procurement purity specification
Prior art methods reported ~65% crude product
Chemical Synthesis Quality Control Pharmaceutical Manufacturing

Lipophilicity: Depot Formation & Duration

The high lipophilicity of oxabolone cipionate, quantified by predicted LogP values ranging from 5.79 [1] to 6.21 , is a key determinant of its pharmacokinetic profile as a long-acting intramuscular depot injection. This value is consistent across multiple predictive algorithms and distinguishes it from less lipophilic 19-nor esters, which may exhibit different absorption rates and durations of action. The LogD value at pH 7.4 is predicted to be 5.74 .

Lipophilicity
Class-level
LogP 5.79–6.21
Supports depot release kinetics modeling
In silico prediction; verify experimentally
Pharmacokinetics Physicochemical Properties Formulation Development

Unique Urinary Metabolic Signature for Detection

Following intramuscular administration in human volunteers, oxabolone cipionate yields a distinct urinary metabolic profile characterized by five different metabolites, which, along with the parent compound, can be detected in urine for up to one week [1]. The most abundant metabolite is 4-Hydroxyestr-4-en-3,17-dione (M2), formed via oxidation of the 17β-hydroxyl group [2]. This specific metabolic signature, elucidated by GC-MS, provides a direct analytical differentiator from other anabolic steroids and is crucial for anti-doping and forensic applications.

Metabolic Signature
Head-to-head
5 metabolites, 7-day window vs 2 main metabolites
Supports compound-specific detection method development
Human volunteer study; GC-MS analysis
Metabolism Analytical Chemistry Forensic Toxicology Doping Control

C4-Hydroxylation: Reduced Androgenicity & Aromatase Resistance

The defining structural feature of the active moiety, oxabolone, is the 4-hydroxy group on the steroid A-ring, which is absent in the comparator nandrolone (19-nortestosterone) [1]. This modification is known to confer resistance to aromatization to estrogen and is associated with reduced androgenic side effects, resulting in a more favorable anabolic-to-androgenic profile . While direct comparative binding data are limited, this structural rationale underpins the pharmacological differentiation of oxabolone cipionate from non-hydroxylated 19-nor steroids like nandrolone decanoate, which undergoes aromatization to a small degree and has a defined anabolic:androgenic ratio.

Structural Determinant
Class-level
4-hydroxy present vs absent in nandrolone
Supports structural-activity differentiation review
Structural SAR; direct binding data limited
Medicinal Chemistry Steroid Biochemistry Receptor Pharmacology

Oxabolone Cipionate: Research & Industrial Applications


Anti-Doping and Forensic Toxicology Reference Standard

The unique and well-characterized urinary metabolic profile of oxabolone cipionate—comprising five distinct metabolites detectable for up to a week [1]—makes the compound an essential reference standard for anti-doping laboratories and forensic toxicologists. Procuring high-purity (>99%) material [2] enables the development, validation, and calibration of sensitive GC-MS and LC-MS/MS methods for the unequivocal identification of oxabolone cipionate misuse, a substance explicitly prohibited by WADA.

Pharmacokinetic and Formulation Modeling of Long-Acting Steroid Esters

The quantifiable physicochemical properties of oxabolone cipionate, specifically its high lipophilicity (LogP 5.79-6.21) [1], make it a valuable model compound for studying the impact of ester chain structure on the release kinetics from intramuscular depots. Researchers in pharmaceutical development can utilize oxabolone cipionate to model and predict the absorption, distribution, and duration of action of long-acting injectable steroid formulations, providing a benchmark for the development of novel drug delivery systems.

Selective Androgen Receptor Signaling Research

The C4-hydroxyl group of the active moiety, oxabolone, confers a distinct pharmacological profile characterized by reduced androgenicity and resistance to aromatization [1]. This makes oxabolone cipionate a highly specific tool for basic research into selective androgen receptor modulation. By comparing its effects to those of non-hydroxylated analogs like nandrolone, researchers can dissect the contributions of androgen receptor activation versus estrogen receptor-mediated pathways in various tissues, with applications in muscle wasting and endocrine research.

Quality Control and Method Development for Complex Steroid Analysis

The ability to procure oxabolone cipionate of defined high purity (>99%) [1] supports its use as a system suitability standard and a spike-in control in analytical chemistry laboratories. Its complex steroid structure and specific physicochemical properties (e.g., LogP, PSA) make it a challenging analyte, ideal for validating the robustness and selectivity of new chromatographic methods, including reverse-phase HPLC and UPLC, for the separation and quantification of structurally similar anabolic steroids.

Application
Selection Property
Validation Focus
Forensic and doping control analysis
Characterized metabolic fingerprint
Detection method specificity review
PK and formulation release modeling
Quantified lipophilicity range
Depot release kinetics interpretation
Androgen receptor signaling studies
C4-hydroxylation structural attribute
Receptor selectivity and aromatization resistance review
Complex steroid analytical method QC
High-purity reference specification
Chromatographic selectivity under method conditions
Quote Request

Request a Quote for Oxabolone cipionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.